Ethyl 5-amino-2-bromothiazole-4-carboxylate
Overview
Description
Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
It is known that the compound contains a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms , which may interact with various biological targets.
Mode of Action
Ethyl 5-amino-2-bromothiazole-4-carboxylate contributes to the creation of a film layer on the surface of metals by adsorption . This action serves as an inhibitor on the metal surface, preventing or reducing corrosion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention or reduction of corrosion on metal surfaces . The compound achieves this by forming a protective film layer on the metal surface .
Action Environment
The efficiency of this compound as a corrosion inhibitor decreases as the temperature increases, particularly at 50 and 60 °C . This suggests that environmental factors such as temperature can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-amino-2-bromothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then brominated using bromine or a brominating agent to yield the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-2-bromothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
- Substituted thiazoles
- Nitro derivatives
- Amino derivatives
- Ester and amide derivatives
Scientific Research Applications
Ethyl 5-amino-2-bromothiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of new drugs with anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- Ethyl 2-amino-5-methylthiazole-4-carboxylate
- Ethyl 2-amino-5-iodothiazole-4-carboxylate
- Ethyl 2-amino-5-chlorothiazole-4-carboxylate
Comparison: Ethyl 5-amino-2-bromothiazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its methyl, iodo, and chloro analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJIGUQUMOZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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